REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].Cl[S:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[F:20])[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].[OH-].[Na+]>O>[F:20][C:19]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[S:8]([OH:10])=[O:9] |f:0.1.2,4.5|
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Name
|
|
Quantity
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130 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
49.39 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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FILTRATION
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Details
|
The white milky suspension was filtered
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Type
|
WASH
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Details
|
the solid washed with 2N sodium hydroxide solution (150 ml)
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Type
|
TEMPERATURE
|
Details
|
The filtrate was then cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
concentrated HCl was added until no more precipitate
|
Type
|
CUSTOM
|
Details
|
was formed (pH<1)
|
Type
|
FILTRATION
|
Details
|
The white precipitate was then filtered
|
Type
|
CUSTOM
|
Details
|
pressed dry
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)S(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |